N4-(4-méthoxyphényl)-5-nitropyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

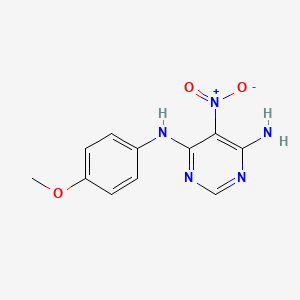

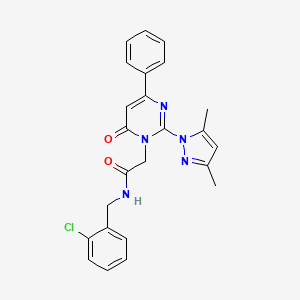

“N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a nitro group (-NO2), an amine group (-NH2), and a methoxy group (-OCH3) attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amine, and methoxy groups would likely have significant effects on the molecule’s shape and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. The nitro group could potentially undergo reduction reactions, while the amine group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Activité antioxydante

Ce composé a été étudié pour son potentiel en tant qu'antioxydant. Les antioxydants sont essentiels pour protéger les cellules des dommages causés par les radicaux libres. La structure de la N4-(4-méthoxyphényl)-5-nitropyrimidine-4,6-diamine suggère qu'elle pourrait piéger les radicaux libres, réduisant ainsi le stress oxydatif et prévenant potentiellement les maladies liées aux dommages oxydatifs .

Efficacité antimicrobienne

La recherche indique que les dérivés de ce composé peuvent posséder des propriétés antimicrobiennes. Cette application est importante dans le développement de nouveaux antibiotiques et antiseptiques, en particulier face à la résistance croissante aux antibiotiques .

Applications pharmacologiques

Le profil pharmacologique des dérivés de la this compound comprend des activités anti-inflammatoires, analgésiques et antipyrétiques potentielles. Ces propriétés en font un candidat pour le développement de médicaments dans le traitement de divers troubles inflammatoires .

Cellules solaires pérovskites

Dans le domaine des énergies renouvelables, les dérivés de ce composé ont été explorés en tant que matériaux de transport de trous (HTM) pour les cellules solaires pérovskites. Les HTM sont essentiels au bon fonctionnement de ces cellules, qui sont prometteuses pour les photovoltaïques de nouvelle génération .

Recherche sur le cancer

Des recherches sont en cours sur l'utilisation de ce composé dans le traitement du cancer. Ses dérivés peuvent inhiber la croissance des cellules cancéreuses, ce qui en fait un agent thérapeutique potentiel en oncologie .

Agent neuroprotecteur

Les dérivés du composé pourraient servir d'agents neuroprotecteurs. Cette application est particulièrement pertinente dans le traitement et la prévention des maladies neurodégénératives, où la protection des cellules nerveuses est cruciale .

Inhibition enzymatique

Les inhibiteurs enzymatiques sont utilisés pour traiter une variété d'affections, de l'hypertension au VIH. La this compound a été étudiée pour sa capacité à inhiber des enzymes spécifiques, ce qui pourrait conduire à de nouveaux traitements pour ces maladies .

Science des matériaux

En science des matériaux, les dérivés du composé pourraient être utilisés pour créer de nouveaux polymères dotés de propriétés spécifiques, telles qu'une résistance accrue ou une résistance aux dommages environnementaux. Cette application a des implications pour diverses industries, notamment l'automobile et l'aérospatiale .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .

Mode of Action

It’s suggested that similar compounds could act via inhibition of the dhfr enzyme .

Biochemical Pathways

Inhibition of dhfr, as suggested for similar compounds, would affect the folate pathway, leading to a decrease in the synthesis of nucleotides .

Result of Action

Inhibition of dhfr, as suggested for similar compounds, could lead to a decrease in the synthesis of nucleotides, affecting dna replication and cell division .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . The interaction between N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine and DHFR involves binding to the enzyme’s active site, thereby preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition can lead to disruptions in nucleotide synthesis and cell proliferation.

Cellular Effects

N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the mitochondrial apoptosis pathway and inhibiting the anti-apoptotic proteins . Additionally, N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase . These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of action of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the binding of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine to DHFR results in enzyme inhibition, which disrupts the folate metabolism pathway . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses. The ability of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine to modulate multiple molecular targets underscores its potential as a versatile biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Prolonged exposure to light or extreme temperatures can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and induce desired cellular responses without causing significant toxicity . At higher doses, N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by inhibiting key enzymes in pathways such as folate metabolism and nucleotide synthesis . The interaction of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine with enzymes like DHFR and thymidylate synthase can lead to reduced levels of tetrahydrofolate and thymidine, respectively, impacting DNA synthesis and repair processes .

Transport and Distribution

The transport and distribution of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic anion transporters, and distributed to various cellular compartments . Once inside the cell, N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine can interact with transcription factors and DNA, modulating gene expression. In the mitochondria, this compound can influence mitochondrial function and apoptosis pathways by interacting with mitochondrial proteins . The precise subcellular localization of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is essential for its biochemical and cellular effects.

Propriétés

IUPAC Name |

4-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O3/c1-19-8-4-2-7(3-5-8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZMGJPAYYHYMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2560443.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2560444.png)

![3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2560447.png)

![1,6-Dimethyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2560450.png)

![(Z)-ethyl 2-((8-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2560451.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2560452.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2560455.png)

![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate](/img/structure/B2560456.png)

![4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2560457.png)

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2560459.png)